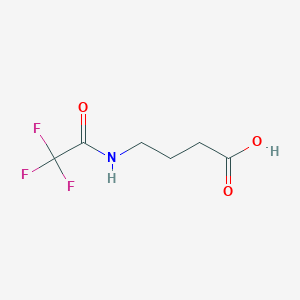

4-(2,2,2-Trifluoroacetamido)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(2,2,2-trifluoroacetyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3/c7-6(8,9)5(13)10-3-1-2-4(11)12/h1-3H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYYDHOWWCVUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307555 | |

| Record name | 4-(2,2,2-Trifluoroacetamido)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50632-83-2 | |

| Record name | 4-[(2,2,2-Trifluoroacetyl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50632-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 192718 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050632832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50632-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,2,2-Trifluoroacetamido)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,2,2-Trifluoroacetamido)butanoic Acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(2,2,2-Trifluoroacetamido)butanoic acid for researchers, scientists, and drug development professionals.

Chemical Properties and Data

This compound, also known as N-(Trifluoroacetyl)-γ-aminobutyric acid, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The incorporation of a trifluoroacetyl group significantly modifies the physicochemical properties of the parent molecule, enhancing its potential for various research applications.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 50632-83-2 | ChemicalBook[1] |

| Molecular Formula | C₆H₈F₃NO₃ | MySkinRecipes[2] |

| Molecular Weight | 199.13 g/mol | MySkinRecipes[2] |

| IUPAC Name | 4-[(2,2,2-trifluoroacetyl)amino]butanoic acid | Benchchem[3] |

| Melting Point | 78-81 °C | Guidechem[4] |

| Refractive Index | 1.405 | Guidechem[4] |

| Storage | Room temperature, dry, sealed | MySkinRecipes[2] |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Peaks/Signals |

| ¹H NMR | δ ~1.8-2.0 ppm (quintet, 2H, -CH₂-CH₂-COOH), δ ~2.3-2.5 ppm (triplet, 2H, -CH₂-COOH), δ ~3.3-3.5 ppm (quartet, 2H, -NH-CH₂-), δ ~9.5-10.0 ppm (broad singlet, 1H, -COOH), δ ~8.0-8.5 ppm (broad singlet, 1H, -NH-) |

| ¹³C NMR | δ ~25-30 ppm (-CH₂-CH₂-COOH), δ ~30-35 ppm (-CH₂-COOH), δ ~40-45 ppm (-NH-CH₂-), δ ~115-120 ppm (quartet, J ≈ 285 Hz, -CF₃), δ ~155-160 ppm (quartet, J ≈ 37 Hz, -CO-CF₃), δ ~175-180 ppm (-COOH) |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~2500-3300 (broad, O-H stretch of carboxylic acid), ~2850-2960 (C-H stretch), ~1710 (C=O stretch of carboxylic acid), ~1690 (C=O stretch of amide I), ~1550 (N-H bend of amide II), ~1100-1200 (C-F stretch) |

| Mass Spectrometry (m/z) | Expected fragments: [M-OH]⁺, [M-COOH]⁺, [M-CF₃]⁺, [M-NHCOCF₃]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is a general method adapted from the N-trifluoroacetylation of amino acids.

Materials:

-

4-Aminobutanoic acid (GABA)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N-methylmorpholine (NMM) (optional, as a base)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 4-aminobutanoic acid in anhydrous DCM or THF in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution. If a base is used, add it to the amino acid solution before the TFAA.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding water.

-

Acidify the mixture to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Caption: Synthesis workflow for this compound.

Purification by Recrystallization

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., Diethyl ether/Hexane[4])

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., diethyl ether).

-

Slowly add the "poor" solvent (e.g., hexane) until the solution becomes slightly cloudy.

-

Add a few drops of the "good" solvent back until the solution is clear again.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

-

Dry the crystals under vacuum.

Biological Context and Potential Signaling Pathways

This compound is a structural analog of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[5] The introduction of the trifluoroacetyl group can alter its lipophilicity and interaction with biological targets. While specific studies on this compound are limited, its structural similarity to GABA suggests potential interaction with the GABAergic system.

The GABAergic signaling pathway is crucial for regulating neuronal excitability. GABA, released from a presynaptic neuron, binds to postsynaptic GABA receptors (GABA-A and GABA-B). GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the postsynaptic neuron and an inhibitory postsynaptic potential (IPSP). GABA-B receptors are G-protein coupled receptors that can indirectly open potassium channels or inhibit calcium channels, also resulting in an inhibitory effect.

Derivatives of butanoic acid have been shown to have various biological activities, including the modulation of neurotransmission.[6] It is plausible that this compound could act as a modulator of GABA receptors or GABA transporters, thereby influencing GABAergic signaling.

Caption: Potential modulation of GABAergic signaling by the target compound.

Further research is necessary to elucidate the precise mechanism of action and specific molecular targets of this compound. Its unique chemical properties make it a valuable tool for probing the GABAergic system and a potential lead compound in the development of novel therapeutics targeting neurological disorders.

References

- 1. Probing the steric requirements of the γ-aminobutyric acid aminotransferase active site with fluorinated analogues of vigabatrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butyric acid - Wikipedia [en.wikipedia.org]

- 3. GABAergic Signaling as Therapeutic Target for Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000112) [hmdb.ca]

- 6. Datapunk Opus 23: [datapunk.net]

Technical Guide: 4-(2,2,2-Trifluoroacetamido)butanoic Acid

CAS Number: 50632-83-2

This technical guide provides a comprehensive overview of 4-(2,2,2-Trifluoroacetamido)butanoic acid, a specialized organic compound with applications in research and drug development. The document details its chemical properties, a representative synthesis protocol, and its potential biological significance, particularly in the context of medicinal chemistry.

Chemical and Physical Properties

This compound, also known as N-(Trifluoroacetyl)-γ-aminobutyric acid, is a derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the mammalian brain.[1] The incorporation of a trifluoroacetamide group significantly influences the molecule's electronic properties, stability, and potential biological interactions.[1] It is recognized as a valuable fragment molecule and building block for the synthesis of more complex bioactive compounds in drug discovery programs.[2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 50632-83-2 | [3] |

| Molecular Formula | C₆H₈F₃NO₃ | [4] |

| Molecular Weight | 199.13 g/mol | [4] |

| IUPAC Name | 4-[(2,2,2-trifluoroacetyl)amino]butanoic acid | [1] |

| Synonyms | N-(Trifluoroacetyl)-γ-aminobutyric acid, 4-[(trifluoroacetyl)amino]butanoic acid | Chemical Supplier Catalogs |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Synthesis Protocol

Reaction: Acylation of 4-aminobutanoic acid with ethyl trifluoroacetate.

Materials:

-

4-aminobutanoic acid (GABA)

-

Ethyl trifluoroacetate

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobutanoic acid in the chosen anhydrous solvent.

-

Addition of Base: Add a slight excess (approximately 1.1 to 1.5 equivalents) of triethylamine to the solution. This will deprotonate the carboxylic acid and neutralize the acid formed during the reaction.

-

Acylation: Cool the mixture in an ice bath. Slowly add ethyl trifluoroacetate (approximately 1.0 to 1.2 equivalents) to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, acidify the mixture with 1M HCl to a pH of approximately 2-3.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Applications

The trifluoromethyl group is a key feature, known to enhance molecular stability and acidity, which can influence reactivity and interactions with biological targets.[1] This compound is of interest for its potential applications in medicinal chemistry and as a biochemical probe for studying enzyme inhibition and metabolic pathways.[1]

Potential as a Histone Deacetylase (HDAC) Inhibitor

The parent molecule, butanoic acid (butyrate), is a well-documented inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyrate causes hyperacetylation of histones, which results in a more open chromatin structure, allowing for the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis. This mechanism is a key area of research in cancer therapy.

Given the structural similarity of this compound to butanoic acid, it is plausible that it may also exhibit HDAC inhibitory activity. The trifluoroacetyl group may influence the compound's potency and selectivity for different HDAC isoforms.

Caption: Proposed mechanism of HDAC inhibition.

Application in Fragment-Based Drug Discovery

As a fragment molecule, this compound can be used in fragment-based drug discovery (FBDD). This approach involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Hits from this screen can then be optimized and grown into more potent lead compounds. The trifluoromethyl and carboxylic acid moieties of this compound provide distinct interaction points (hydrogen bond donors/acceptors, electrostatic interactions) that can be explored in FBDD campaigns.

Caption: General workflow for fragment-based drug discovery.

Spectroscopic Data

At present, public databases do not contain experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound. Researchers are advised to acquire this data upon synthesis or purchase of the compound for characterization and quality control.

Conclusion

This compound is a valuable chemical entity for researchers in medicinal chemistry and drug development. Its structural relationship to the neurotransmitter GABA and the HDAC inhibitor butanoic acid suggests intriguing possibilities for its biological activity. While detailed experimental data is sparse in the public domain, its utility as a synthetic building block and a fragment for screening is well-recognized. Further investigation into its physicochemical and biological properties is warranted to fully explore its potential in therapeutic applications.

References

Physicochemical Properties of 4-(2,2,2-trifluoroacetamido)butanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2,2-trifluoroacetamido)butanoic acid, with the CAS number 50632-83-2, is a fragment molecule that holds significance as a structural scaffold for molecular linking, expansion, and modification in drug discovery and synthesis.[1] Its structure, incorporating a butanoic acid backbone and a trifluoroacetamide group, suggests potential applications as a metabolite or derivative in biochemical pathways, particularly those involving the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2] The presence of the electron-withdrawing trifluoromethyl group can enhance the acidity and stability of the molecule, influencing its reactivity and interaction with biological targets.[2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and visualizations of relevant workflows and a potential signaling pathway.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈F₃NO₃ | [3] |

| Molecular Weight | 199.13 g/mol | [3] |

| CAS Number | 50632-83-2 | [1][3] |

| Predicted Melting Point | 85-95 °C | Computational Prediction |

| Predicted Boiling Point | 350-370 °C | Computational Prediction |

| Predicted pKa | 4.2 ± 0.1 | Computational Prediction |

| Predicted Aqueous Solubility | >10 g/L | Computational Prediction |

| Predicted LogP | 0.8 ± 0.3 | Computational Prediction |

Disclaimer: Predicted values are generated using computational models and should be confirmed by experimental data.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the N-acylation of 4-aminobutanoic acid (GABA). A general procedure is outlined below, which can be optimized for specific laboratory conditions.

Materials:

-

4-aminobutanoic acid (GABA)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobutanoic acid in the chosen anhydrous solvent. If solubility is an issue, a co-solvent system or a different solvent may be explored.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic reaction.

-

Addition of Base: Add the base (e.g., triethylamine) dropwise to the stirred solution. The base acts as a scavenger for the trifluoroacetic acid byproduct.

-

Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (TFAA) to the reaction mixture. The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

-

Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, continuing to stir until the reaction is complete as indicated by TLC.

-

Work-up:

-

Quench the reaction by adding 1M HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by techniques such as column chromatography or recrystallization to yield pure this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound.

-

Method: A reversed-phase HPLC method is suitable.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.

-

Detection: UV detection at a wavelength of approximately 210-220 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To confirm the molecular weight and fragmentation pattern.

-

Method: Derivatization is typically required to increase the volatility of the carboxylic acid.

-

Derivatization: Esterification of the carboxylic acid group (e.g., with methanol or diazomethane) or silylation.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium.

-

Ionization: Electron Ionization (EI).

-

Detection: Mass spectrometer scanning a suitable mass range.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure.

-

Method:

-

¹H NMR: To identify the number and environment of protons.

-

¹³C NMR: To identify the number and environment of carbon atoms.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atoms in the trifluoromethyl group.

-

Solvent: A deuterated solvent such as CDCl₃, DMSO-d₆, or D₂O.

-

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for compound characterization.

Caption: Hypothetical interaction with the GABAergic signaling pathway.

References

Unraveling the Enigmatic Mechanism of 4-(2,2,2-Trifluoroacetamido)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

4-(2,2,2-Trifluoroacetamido)butanoic acid is a synthetic molecule of significant interest in the fields of neuroscience and pharmacology. Its structural analogy to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and the presence of a trifluoroacetyl moiety, suggest a multifaceted mechanism of action. This technical guide synthesizes the current, albeit limited, understanding of this compound, postulating its potential biological targets and signaling pathways. Drawing upon the known pharmacology of its constituent parts, this document explores two primary hypothetical mechanisms: modulation of the GABAergic system and inhibition of histone deacetylases (HDACs). This guide also outlines prospective experimental protocols to elucidate its precise molecular interactions and presents a theoretical synthesis pathway. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and structurally related compounds.

Introduction

This compound is a derivative of 4-aminobutanoic acid (GABA), where the primary amine is acylated with a trifluoroacetyl group. This chemical modification has profound implications for its pharmacological profile, potentially enhancing its metabolic stability and ability to cross the blood-brain barrier compared to its parent molecule, GABA. The trifluoromethyl group is a common feature in modern pharmaceuticals, known to improve properties such as bioavailability and target affinity.[1] While direct experimental evidence detailing the mechanism of action of this compound remains to be fully elucidated, its structural characteristics point towards two principal, and not mutually exclusive, avenues of biological activity: interaction with the GABAergic system and modulation of epigenetic enzymes, specifically histone deacetylases (HDACs).

Hypothetical Mechanism of Action 1: Modulation of the GABAergic System

The most direct hypothesis for the mechanism of action of this compound stems from its structural similarity to GABA.[2] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its effects are mediated through ionotropic GABA-A receptors and metabotropic GABA-B receptors.

Potential Interaction with GABA Receptors

This compound may act as a direct agonist or antagonist at GABA-A or GABA-B receptors. The N-trifluoroacetylation could influence its binding affinity and efficacy compared to GABA. It is also plausible that it acts as a partial agonist or a modulator of these receptors.

Potential Inhibition of GABA Transaminase (GABA-T)

Another plausible mechanism is the inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA.[3] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, thereby enhancing GABAergic neurotransmission. The trifluoroacetyl group could confer inhibitory properties towards this enzyme.

Table 1: Potential Interactions with the GABAergic System

| Potential Target | Proposed Interaction | Potential Outcome |

| GABA-A Receptor | Agonist/Partial Agonist/Positive Allosteric Modulator | Enhanced inhibitory neurotransmission, anxiolytic, sedative effects |

| GABA-B Receptor | Agonist/Partial Agonist | Slower, prolonged inhibitory signaling |

| GABA Transaminase (GABA-T) | Competitive or Non-competitive Inhibitor | Increased synaptic GABA levels, enhanced GABAergic tone |

Hypothetical Mechanism of Action 2: Inhibition of Histone Deacetylases (HDACs)

The butanoic acid backbone of the molecule suggests a potential role as a histone deacetylase (HDAC) inhibitor. Butyrate, a short-chain fatty acid, is a well-established inhibitor of class I and IIa HDACs.[4] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.

Inhibition of HDACs by this compound would lead to histone hyperacetylation, resulting in a more open chromatin structure and the transcription of genes that may have been silenced. This epigenetic modification can have profound effects on cellular processes, including cell cycle progression, differentiation, and apoptosis. The trifluoroacetamide moiety could influence the potency and selectivity of HDAC inhibition compared to butyrate.[5]

Signaling Pathway for HDAC Inhibition

Proposed Synthesis and Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the N-acylation of 4-aminobutanoic acid (GABA).

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are necessary.

4.2.1. In Vitro Assays

-

GABA Receptor Binding Assays: Radioligand binding assays using [3H]GABA, [3H]muscimol (for GABA-A), or [3H]baclofen (for GABA-B) with synaptic membrane preparations can determine the binding affinity of the compound to GABA receptors.

-

Electrophysiology: Patch-clamp electrophysiology on cultured neurons or oocytes expressing specific GABA receptor subtypes can be used to characterize the functional activity of the compound as an agonist, antagonist, or modulator.

-

GABA Transaminase (GABA-T) Inhibition Assay: A spectrophotometric or fluorometric assay measuring the activity of purified GABA-T in the presence of varying concentrations of the compound can determine its inhibitory potential (IC50).

-

HDAC Inhibition Assay: Commercially available HDAC activity assays can be used to screen for inhibitory activity against a panel of HDAC isoforms to determine potency and selectivity.

-

Western Blot Analysis: Treatment of cultured cells (e.g., neuronal cell lines or primary cortical neurons) with the compound, followed by Western blotting for acetylated histones (e.g., acetyl-H3, acetyl-H4), can confirm its in-cell HDAC inhibitory activity.

4.2.2. In Vivo Studies

-

Animal Models of Anxiety and Epilepsy: Rodent models such as the elevated plus-maze, open field test, and chemically or genetically induced seizure models can be used to assess the anxiolytic and anticonvulsant effects of the compound, which would be consistent with a GABAergic mechanism.

-

Microdialysis: In vivo microdialysis in the brains of freely moving animals can be used to measure extracellular GABA levels following administration of the compound, providing evidence for GABA-T inhibition.

-

Pharmacokinetic Studies: Analysis of plasma and brain tissue concentrations of the compound over time will be crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Summary of Proposed Experimental Protocols

| Experimental Approach | Objective | Key Parameters to Measure |

| In Vitro | ||

| Radioligand Binding | Assess binding to GABA receptors | Ki, Kd |

| Patch-Clamp Electrophysiology | Characterize functional activity at GABA receptors | EC50, Imax, antagonist effects |

| GABA-T Inhibition Assay | Determine inhibitory potency against GABA-T | IC50, Ki |

| HDAC Inhibition Assay | Determine inhibitory potency and selectivity against HDACs | IC50 for various HDAC isoforms |

| Western Blot | Confirm in-cell HDAC inhibition | Levels of acetylated histones |

| In Vivo | ||

| Behavioral Models | Evaluate potential anxiolytic and anticonvulsant effects | Behavioral endpoints (e.g., time in open arms, seizure score) |

| Microdialysis | Measure effects on brain GABA levels | Extracellular GABA concentrations |

| Pharmacokinetics | Determine ADME properties | Cmax, Tmax, half-life, brain/plasma ratio |

Conclusion

This compound represents a molecule with significant therapeutic potential, primarily due to its structural relationship to GABA and butanoic acid. While its precise mechanism of action is yet to be definitively established, the available evidence strongly suggests that its biological effects are likely mediated through the modulation of the GABAergic system and/or the inhibition of histone deacetylases. The trifluoroacetamide group is expected to confer favorable pharmacokinetic properties, making it a more drug-like molecule than its natural counterparts.[6][7] Further rigorous experimental investigation, following the protocols outlined in this guide, is essential to fully elucidate its pharmacological profile and to unlock its potential for the development of novel therapeutics for neurological and other disorders. The convergence of GABAergic modulation and epigenetic regulation in a single molecule presents an exciting frontier for drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 4-aminobutyric acid derivatives possessing anticonvulsant and antinociceptive activities: a hybrid pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA - Wikipedia [en.wikipedia.org]

- 4. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]

The Biological Activity of Fluorinated GABA Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The modulation of GABAergic signaling is a key therapeutic strategy for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. Consequently, the development of novel GABA analogs with improved pharmacological profiles is an area of intense research. The strategic incorporation of fluorine into GABA derivatives has emerged as a powerful approach to fine-tune their biological activity. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence the conformation, metabolic stability, and receptor binding affinity of these molecules.[1][2] This technical guide provides an in-depth overview of the biological activity of fluorinated GABA derivatives, focusing on their synthesis, quantitative pharmacological data, and the experimental methodologies used in their evaluation.

Structure-Activity Relationships of Fluorinated GABA Derivatives

The introduction of fluorine into the GABA scaffold can have profound effects on the molecule's conformation and, consequently, its interaction with GABA receptors and transporters. The stereoselective fluorination of GABA analogs can create conformationally biased derivatives that exhibit distinct selectivity profiles for GABAA, GABAB, and GABAC receptors.[2] This conformational control arises from the stereoelectronic effects of the C-F bond. For instance, the enantiomers of 3-fluoro-GABA have been instrumental in probing the binding conformation of GABA at GABAA receptors and the GABA-metabolizing enzyme, GABA aminotransferase.[1] The gauche effect, an electrostatic interaction between the fluorine atom and the ammonium group, favors specific solution conformers, which can be correlated with their biological activity.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of various fluorinated GABA derivatives at different targets within the GABAergic system.

| Compound | Target | Assay Type | Value | Units | Reference |

| (R)-3-fluoro-GABA | GABAA Receptor | Agonist Activity | Similar to (S)-enantiomer | - | [3] |

| (S)-3-fluoro-GABA | GABAA Receptor | Agonist Activity | Similar to (R)-enantiomer | - | [3] |

| β-CF3-β-OH-GABA | GABA Uptake | [3H]GABA uptake in synaptosomes | Increased uptake | % of control | [4] |

| β-CF3-GABA | GABA Uptake | [3H]GABA uptake in synaptosomes | Increased uptake | % of control | [4] |

| β-CF2CF2H-GABA | GABA Uptake | [3H]GABA uptake in synaptosomes | Increased uptake | % of control | [4] |

| 6-fluoroflavone | GABAA Receptor (BZ site) | Neutralizing Modulator | - | - | [5] |

| 6-chloroflavone | GABAA Receptor (BZ site) | Neutralizing Modulator | - | - | [5] |

| 6-bromoflavone | GABAA Receptor (BZ site) | Positive Allosteric Modulator | - | - | [5] |

Signaling Pathways

The interaction of fluorinated GABA derivatives with their molecular targets initiates a cascade of intracellular events that ultimately modulate neuronal activity. The primary targets are GABAA and GABAB receptors, which have distinct signaling mechanisms.

GABAA Receptor Signaling

GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-).[6][7] The binding of a GABA agonist, including many fluorinated derivatives, opens the channel, leading to an influx of Cl- and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect. The activity of GABAA receptors can be allosterically modulated by various compounds, including benzodiazepines and barbiturates.[8]

Caption: GABAA Receptor Signaling Pathway.

GABAB Receptor Signaling

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals.[9][10] Upon activation by a fluorinated GABA agonist, the receptor couples to Gi/o proteins. This leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit can directly inhibit voltage-gated Ca2+ channels and activate G-protein-coupled inwardly-rectifying K+ (GIRK) channels.[9] The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9]

References

- 1. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 6. researchgate.net [researchgate.net]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. GABAB receptor transduction mechanisms, and cross-talk between protein kinases A and C, in GABAergic terminals synapsing onto neurons of the rat nucleus basalis of Meynert - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4-(2,2,2-Trifluoroacetamido)butanoic Acid as a GABA Analog

Disclaimer: Information on the specific biological activity and pharmacological profile of 4-(2,2,2-Trifluoroacetamido)butanoic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the chemical nature of the compound and by drawing parallels with other characterized GABA analogs. The quantitative data and experimental protocols are presented as representative examples for the evaluation of a novel GABA analog and are not based on published data for this specific molecule.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. A deficiency in GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Consequently, the development of GABA analogs—compounds that mimic or modulate the GABA system—is a cornerstone of neuropharmacology.

This compound is a derivative of GABA characterized by the N-trifluoroacetylation of the primary amino group. This modification significantly increases the lipophilicity of the GABA backbone, a strategy often employed to enhance blood-brain barrier (BBB) penetration. The strongly electron-withdrawing trifluoromethyl group also influences the compound's acidity and metabolic stability[1]. This whitepaper provides a technical guide for researchers, scientists, and drug development professionals on the core aspects of studying this compound as a potential GABA analog.

Chemical Synthesis

The synthesis of this compound can be achieved by the N-trifluoroacetylation of 4-aminobutanoic acid (GABA). A common and efficient method involves the use of trifluoroacetic anhydride (TFAA) or other trifluoroacetylating agents.

Representative Synthesis Protocol

Reaction: N-Trifluoroacetylation of 4-Aminobutanoic Acid

Materials:

-

4-Aminobutanoic acid (GABA)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or another non-nucleophilic base (optional, to scavenge the trifluoroacetic acid byproduct)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-aminobutanoic acid in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred suspension. If using a base like triethylamine, it can be added prior to the TFAA.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.

Postulated Mechanism of Action and Signaling

As a GABA analog, this compound is hypothesized to modulate the GABAergic system. The primary targets would be the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. The N-trifluoroacetyl group may influence its binding affinity and selectivity for these receptors or affect its interaction with GABA transporters (GATs) or the primary catabolic enzyme, GABA transaminase (GABA-T).

Caption: Hypothesized GABAergic signaling pathway for the GABA analog.

Quantitative Data (Representative)

Due to the lack of published binding data for this compound, the following tables present hypothetical, yet plausible, data for illustrative purposes. The addition of a lipophilic N-acyl group could potentially increase affinity for GABA receptors compared to GABA itself, but this requires experimental validation.

Table 1: Representative GABA-A Receptor Binding Affinity

| Compound | Radioligand | Preparation | IC₅₀ (μM) | Kᵢ (μM) |

|---|---|---|---|---|

| GABA | [³H]Muscimol | Rat Brain Membranes | 0.8 | 0.5 |

| 4-(TFA)-Butanoic Acid | [³H]Muscimol | Rat Brain Membranes | 1.2 | 0.8 |

| Bicuculline (Antagonist) | [³H]Muscimol | Rat Brain Membranes | 0.3 | 0.2 |

Table 2: Representative GABA-B Receptor Binding Affinity

| Compound | Radioligand | Preparation | IC₅₀ (μM) | Kᵢ (μM) |

|---|---|---|---|---|

| GABA | [³H]Baclofen | Rat Brain Membranes | 1.5 | 1.0 |

| 4-(TFA)-Butanoic Acid | [³H]Baclofen | Rat Brain Membranes | 2.5 | 1.8 |

| Baclofen (Agonist) | [³H]Baclofen | Rat Brain Membranes | 0.2 | 0.15 |

Table 3: Representative In Vivo Efficacy (Anticonvulsant Model)

| Compound (Dose, i.p.) | Animal Model | Seizure Induction | Endpoint | Result |

|---|---|---|---|---|

| Vehicle | Mouse | PTZ (85 mg/kg) | % Protection | 0% |

| Diazepam (1 mg/kg) | Mouse | PTZ (85 mg/kg) | % Protection | 90% |

| 4-(TFA)-Butanoic Acid (50 mg/kg) | Mouse | PTZ (85 mg/kg) | % Protection | 40% |

| 4-(TFA)-Butanoic Acid (100 mg/kg) | Mouse | PTZ (85 mg/kg) | % Protection | 65% |

Experimental Protocols

A thorough characterization of a novel GABA analog requires a series of in vitro and in vivo experiments.

References

Metabolic Fate of 4-(2,2,2-trifluoroacetamido)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic fate of 4-(2,2,2-trifluoroacetamido)butanoic acid. Due to the limited availability of direct experimental data on this specific compound, this document outlines a putative metabolic pathway based on the known biotransformation of structurally related molecules, including butanoic acid derivatives, compounds with amide linkages, and fluorinated substances. This guide also presents hypothetical experimental protocols and data tables to serve as a foundational resource for researchers initiating studies on the pharmacokinetics and metabolism of this compound. The information herein is intended to guide future research and support drug development efforts involving this compound.

Introduction

This compound is an organic compound featuring a butanoic acid backbone, an amide linkage, and a trifluoroacetyl group.[1] This unique structure suggests potential applications in medicinal chemistry and as a biochemical probe.[1] The trifluoromethyl group can significantly influence the molecule's stability and biological interactions.[1] Understanding the metabolic fate of this compound is crucial for evaluating its potential therapeutic efficacy, safety profile, and overall pharmacokinetic properties. This guide synthesizes information on the metabolism of analogous structures to predict the biotransformation of this compound.

Predicted Metabolic Pathways

The metabolism of this compound is likely to proceed through several key enzymatic reactions targeting its functional groups. The primary routes of biotransformation are predicted to be hydrolysis of the amide bond and modifications of the butanoic acid chain.

Phase I Metabolism

Phase I reactions are expected to introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation.

-

Amide Hydrolysis: The amide linkage is a probable site for enzymatic hydrolysis by amidases, leading to the cleavage of the molecule into 4-aminobutanoic acid (GABA) and trifluoroacetic acid.

-

Hydroxylation: The aliphatic butanoic acid chain may undergo oxidation by cytochrome P450 enzymes to form hydroxylated metabolites.

-

Dehydrogenation: The hydroxylated intermediates could be further oxidized to form ketone derivatives.

Phase II Metabolism

Phase II metabolism would involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

-

Glucuronidation: The carboxylic acid group of the parent compound or its metabolites can be conjugated with glucuronic acid.

-

Sulfation: The hydroxylated metabolites may undergo sulfation.

A diagrammatic representation of the predicted metabolic pathway is provided below.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2,2,2-Trifluoroacetamido)butanoic Acid

Introduction

4-(2,2,2-Trifluoroacetamido)butanoic acid is a valuable building block in medicinal chemistry and drug discovery. The incorporation of a trifluoroacetyl group can enhance the metabolic stability and bioavailability of parent molecules.[1] This document provides a detailed protocol for the synthesis of this compound via the N-acylation of 4-aminobutanoic acid (GABA) using trifluoroacetic anhydride (TFAA).

Reaction Scheme

The overall reaction involves the protection of the amino group of 4-aminobutanoic acid with a trifluoroacetyl group.

4-Aminobutanoic Acid + Trifluoroacetic Anhydride → this compound + Trifluoroacetic Acid

Experimental Protocol

This protocol is adapted from a general procedure for the N-trifluoroacetylation of amino acids.[2]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Aminobutanoic acid (GABA) | ≥99% | e.g., Sigma-Aldrich | |

| Trifluoroacetic anhydride (TFAA) | ≥99% | e.g., Sigma-Aldrich | Corrosive and moisture sensitive[3] |

| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | e.g., Fisher Scientific | Dry, freshly distilled or from a solvent purification system is recommended. |

| Deionized Water | - | - | |

| Brine (saturated NaCl solution) | - | - | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | e.g., VWR | For drying the organic phase. |

Equipment

-

Round-bottom flask (e.g., 50 mL or 100 mL)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobutanoic acid (e.g., 1.0 g, 9.7 mmol, 1.0 equiv).

-

Place the flask in a fume hood.

-

-

N-Acylation:

-

Carefully add trifluoroacetic anhydride (TFAA) (e.g., 2.7 mL, 19.4 mmol, 2.0 equiv) to the flask containing the 4-aminobutanoic acid.[2]

-

Stir the mixture at room temperature until the 4-aminobutanoic acid is completely dissolved.[2] The reaction is typically exothermic.

-

Once dissolved, add anhydrous dichloromethane (DCM) (e.g., 50 mL).[2]

-

-

Reaction Monitoring & Workup:

-

Allow the reaction to stir at room temperature for approximately 1 hour.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After 1 hour, quench the reaction by pouring the mixture into a separatory funnel containing ice-water (e.g., 50 mL).[2]

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water (e.g., 3 x 25 mL) and then with brine (1 x 25 mL).[2]

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[2]

-

Filter off the drying agent.

-

Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization if necessary.

-

Safety Precautions

-

Trifluoroacetic anhydride is highly corrosive, volatile, and reacts violently with water.[3][4] Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

| Parameter | Value |

| 4-Aminobutanoic Acid (mass) | 1.0 g |

| 4-Aminobutanoic Acid (moles) | 9.7 mmol |

| Trifluoroacetic Anhydride (volume) | 2.7 mL |

| Trifluoroacetic Anhydride (moles) | 19.4 mmol |

| Molar Ratio (GABA:TFAA) | 1 : 2 |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Solvent Volume | 50 mL |

| Reaction Time | 1 hour |

| Reaction Temperature | Room Temperature |

| Expected Yield | Good to excellent yields are reported for similar reactions.[2] |

Visualizations

Experimental Workflow

Caption: Synthesis workflow from starting materials to the final product.

References

Application Notes and Protocols: Trifluoroacetylation of 4-Aminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetylation is a crucial chemical modification used to introduce a trifluoroacetyl group (-C(O)CF₃) onto molecules, particularly at primary and secondary amine functionalities. This process significantly alters the physicochemical properties of the parent molecule, rendering it more volatile, less polar, and suitable for various analytical and synthetic applications.[1] Trifluoroacetic anhydride (TFAA) is a highly reactive and commonly used reagent for this transformation due to its efficiency and the ease of formation of stable derivatives.[1][2]

This document provides detailed application notes and experimental protocols for the trifluoroacetylation of 4-aminobutanoic acid, also known as gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The resulting N-trifluoroacetyl-4-aminobutanoic acid is a valuable derivative for applications in gas chromatography (GC) analysis, as a protecting group in peptide synthesis, and as a potential pharmacologically active compound.[1]

Data Presentation

| Parameter | Value/Range | Reference/Notes |

| Reactants | ||

| 4-Aminobutanoic Acid (GABA) | 1.0 equivalent | Starting material |

| Trifluoroacetic Anhydride (TFAA) | 1.1 - 2.0 equivalents | Acylating agent |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine | Anhydrous conditions recommended |

| Base (optional) | Pyridine, Triethylamine (TEA) | Can be used as a catalyst and acid scavenger |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature (20-25 °C) | Reaction is typically rapid |

| Reaction Time | 30 minutes to 2 hours | Monitor by TLC or LC-MS |

| Work-up & Purification | ||

| Quenching | Water or dilute aqueous acid | To hydrolyze excess TFAA |

| Extraction | Ethyl acetate or other suitable organic solvent | |

| Purification | Recrystallization or column chromatography | To obtain the pure product |

| Expected Yield | 70-95% | Dependent on scale and purification method.[3] |

Experimental Protocols

Protocol 1: Trifluoroacetylation of 4-Aminobutanoic Acid in Dichloromethane

This protocol describes a general procedure for the preparative scale synthesis of N-trifluoroacetyl-4-aminobutanoic acid.

Materials:

-

4-Aminobutanoic acid (GABA)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 4-aminobutanoic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Addition of TFAA: Slowly add trifluoroacetic anhydride (1.2 eq.) dropwise to the stirred suspension over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of water to hydrolyze the excess trifluoroacetic anhydride. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-trifluoroacetyl-4-aminobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: Trifluoroacetylation using Pyridine as a Catalyst and Solvent

This alternative protocol utilizes pyridine as both a solvent and a catalyst, which can be beneficial for less reactive amines or to ensure the reaction goes to completion.

Materials:

-

4-Aminobutanoic acid (GABA)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous pyridine

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 4-aminobutanoic acid (1.0 eq.) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

-

Addition of TFAA: Add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Work-up: Quench the reaction by pouring it over a mixture of ice and 1 M hydrochloric acid to neutralize the pyridine.

-

Extraction: Extract the product into ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with 1 M HCl, followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the product as described in Protocol 1.

Mandatory Visualization

Caption: Reaction mechanism of 4-aminobutanoic acid with trifluoroacetic anhydride.

Caption: Experimental workflow for the synthesis of N-trifluoroacetyl-4-aminobutanoic acid.

References

Application Notes and Protocols for 4-(2,2,2-trifluoroacetamido)butanoic acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the strategic use of orthogonal protecting groups is fundamental to the successful construction of complex and modified peptides. The trifluoroacetyl (Tfa) group, utilized in building blocks like 4-(2,2,2-trifluoroacetamido)butanoic acid, offers a distinct advantage due to its unique deprotection conditions. This document provides detailed application notes and experimental protocols for the incorporation and selective manipulation of this compound in solid-phase peptide synthesis (SPPS).

The trifluoroacetyl group is a highly effective amine-protecting group that exhibits remarkable stability in acidic conditions commonly used to remove other protecting groups such as tert-butyloxycarbonyl (Boc), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[1] Conversely, the Tfa group can be readily cleaved under mild basic conditions, establishing its orthogonality with these acid-labile groups.[1] This property is invaluable for strategies requiring selective deprotection of a specific site on a peptide for subsequent modification, such as branching, cyclization, or conjugation.

While this compound is a non-standard amino acid, its incorporation follows the general principles of SPPS. The Tfa group in this context protects the amino functionality, allowing the carboxylic acid to be coupled to the growing peptide chain.

Key Advantages of the Trifluoroacetyl (Tfa) Protecting Group

-

Orthogonality: The Tfa group is stable to the acidic conditions used for the cleavage of Boc and other acid-labile protecting groups, allowing for selective deprotection strategies.[1]

-

Mild Deprotection: Removal of the Tfa group is achieved under mild basic conditions, which are compatible with most peptide structures.[1]

-

Versatility: Enables complex peptide modifications, including the synthesis of branched peptides and the site-specific attachment of labels or other molecules.[1][2]

Potential Challenge: Trifluoroacetylation as a Side Reaction

A notable challenge in SPPS is the potential for undesired trifluoroacetylation of free amino groups on the peptide chain.[3][4] This side reaction can occur when using trifluoroacetic acid (TFA) for the deprotection of acid-labile groups. The mechanism involves the formation of trifluoroacetoxymethyl groups on the resin support, which can then react with resin-bound amines.[3][4] This can lead to chain termination and purification difficulties. The extent of this side reaction is influenced by the type of resin used.

Data Presentation: Undesired Trifluoroacetylation

The following table summarizes the extent of trifluoroacetylation observed under simulated SPPS conditions (acid/base cycles without coupling).

| Resin Type | Extent of Trifluoroacetylation per Cycle | Prevention Method |

| Resin with pre-existing hydroxymethyl groups | ~1-2% | Use of aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin |

| Standard benzyl ester resins | Comparable levels after several cycles | Use of aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin |

| Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin | <0.02% | N/A |

| [Data sourced from Kent et al.[3][4]] |

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence (Fmoc-SPPS)

This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, or PyBOP)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Washing solvents (DMF, Dichloromethane - DCM)

-

Solid-phase peptide synthesis reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Pre-activation of the Amino Acid:

-

In a separate vial, dissolve 3 equivalents of this compound in DMF.

-

Add 3 equivalents of the coupling reagent (e.g., HBTU).

-

Add 6 equivalents of DIPEA.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Wash the resin with DCM (3-5 times).

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

Protocol 2: Selective Deprotection of the Trifluoroacetyl (Tfa) Group

This protocol describes the removal of the Tfa group from the incorporated 4-aminobutanoic acid residue while the peptide remains on the solid support.

Materials:

-

Peptide-resin containing the Tfa-protected residue

-

Deprotection solution: 1 M aqueous piperidine

-

Washing solvents (DMF, DCM)

-

Solid-phase peptide synthesis reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Tfa Deprotection:

-

Drain the DMF.

-

Add the 1 M aqueous piperidine solution to the resin.

-

Agitate the mixture at room temperature. The reaction time may vary and should be optimized (start with 1-2 hours). Note: In some contexts, this deprotection can be sluggish and may require elevated temperatures or alternative reagents.[5]

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Wash the resin with DCM (3-5 times).

-

-

Confirmation of Deprotection: The newly exposed amine can be quantified or qualitatively assessed before proceeding with further modifications.

Protocol 3: Final Cleavage and Global Deprotection

This protocol outlines the cleavage of the peptide from the resin and the removal of any remaining acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under vacuum.

-

Visualizations

Caption: Workflow for incorporating and modifying a Tfa-protected amino acid.

Caption: Orthogonality of Tfa and acid-labile protecting groups in SPPS.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 4-(2,2,2-trifluoroacetamido)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2,2-trifluoroacetamido)butanoic acid is a fluorinated derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The introduction of the trifluoroacetyl group can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a molecule of interest in medicinal chemistry and drug development. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of 4-aminobutanoic acid (GABA). A typical procedure would be the reaction of GABA with trifluoroacetic anhydride in an appropriate solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine to neutralize the trifluoroacetic acid byproduct.

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity and selectivity.

Predicted Mass Spectrum and Fragmentation Pattern

The chemical structure of this compound allows for predictable fragmentation patterns under tandem mass spectrometry conditions. In positive ion mode, the molecule is expected to protonate at the nitrogen or carbonyl oxygen of the amide or at the carboxylic acid oxygen. In negative ion mode, deprotonation of the carboxylic acid is expected.

Table 1: Predicted Mass-to-Charge Ratios (m/z) of Precursor and Product Ions

| Ionization Mode | Precursor Ion [M+H]⁺ / [M-H]⁻ (m/z) | Predicted Product Ion 1 (m/z) | Predicted Product Ion 2 (m/z) | Predicted Product Ion 3 (m/z) |

| Positive | 200.05 | 182.04 (Loss of H₂O) | 102.05 (Loss of CF₃CONH₂) | 85.03 (Loss of CF₃CONHCH₂CH₂) |

| Negative | 198.03 | 154.02 (Loss of CO₂) | 112.01 (Loss of CF₃CO) | 84.02 (Loss of CF₃CONH) |

Note: These values are predicted based on the chemical structure and common fragmentation pathways for similar molecules. Actual values may vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the biological matrix. Due to the polar nature of the analyte, the following protocols are recommended:

Protocol 1: Protein Precipitation (for Plasma or Serum)

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (for Urine or Cell Culture Media)

-

Condition a mixed-mode or polymer-based SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 500 µL of the sample (urine or media).

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte with 1 mL of 5% formic acid in acetonitrile.

-

Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Liquid Chromatography (LC) Parameters

Given the polar and acidic nature of the analyte, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a polar-embedded column is recommended.

Table 2: Example LC Parameters

| Parameter | HILIC | Reversed-Phase |

| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm | Phenomenex Kinetex Polar C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, 0.1% Formic Acid | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B to 40% B over 5 min | 5% B to 95% B over 5 min |

| Flow Rate | 0.4 mL/min | 0.4 mL/min |

| Column Temperature | 40°C | 40°C |

| Injection Volume | 5 µL | 5 µL |

Mass Spectrometry (MS) Parameters

The following parameters are a starting point and should be optimized for the specific instrument being used.

Table 3: Example MS/MS Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Collision Energy | 10-30 eV (to be optimized for each transition) |

| MRM Transitions | Monitor transitions from the precursor ion to the predicted product ions (see Table 1) |

Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 4: Example Quantitative Data Summary

| Sample ID | Retention Time (min) | Precursor m/z | Product m/z | Peak Area | Concentration (ng/mL) |

| Standard 1 | 2.51 | 200.05 | 102.05 | 15,234 | 1 |

| Standard 2 | 2.51 | 200.05 | 102.05 | 75,678 | 5 |

| QC Low | 2.52 | 200.05 | 102.05 | 28,945 | 2 |

| QC High | 2.51 | 200.05 | 102.05 | 298,765 | 20 |

| Sample 1 | 2.52 | 200.05 | 102.05 | 123,456 | 8.7 |

Visualizations

Application Notes and Protocols for N-Trifluoroacetylation of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-trifluoroacetylation of amino acids, a crucial derivatization technique employed to enhance the volatility and thermal stability of these compounds for gas chromatography (GC) analysis, often coupled with mass spectrometry (GC-MS).[1][2] The introduction of the trifluoroacetyl (TFA) group significantly reduces the polarity of the amino acids, facilitating their separation and quantification.[1]

Introduction to N-Trifluoroacetylation

N-trifluoroacetylation is a chemical modification that introduces a trifluoroacetyl group (-C(O)CF₃) onto the primary or secondary amino groups of amino acids.[1] This process is most commonly achieved using trifluoroacetic anhydride (TFAA), a highly reactive and volatile reagent.[1][3] The resulting N-trifluoroacetylated amino acids are more volatile and less polar, making them amenable to GC analysis.[1] This derivatization is a cornerstone technique in metabolomics and proteomics research for the precise measurement of amino acid profiles in various biological samples.[1]

Key Reagents and Their Properties

The choice of reagent for N-trifluoroacetylation can influence reaction conditions and outcomes. The most common reagents are summarized below.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Anhydride (TFAA) | Anhydrous organic solvent (e.g., dichloromethane, acetonitrile).[1] | Highly reactive, volatile, no acidic byproducts.[1] | Moisture sensitive, corrosive.[1][4] |

| Ethyl Trifluoroacetate | Methanol, triethylamine.[1] | Mild conditions, suitable for solution-phase synthesis.[1] | Slower reaction times compared to TFAA.[1] |

| S-dodecyltrifluorothioacetate | Aqueous, pH 10.[1] | Odor-free, good yields under aqueous conditions.[1] | Requires synthesis of the reagent.[1] |

Experimental Protocols

Two primary protocols are detailed below: a general method for GC-MS analysis involving a two-step derivatization (esterification followed by acylation), and a direct acylation method.

Protocol 1: Two-Step Derivatization for GC-MS Analysis

This protocol is a widely used method for preparing amino acid derivatives for GC-MS analysis and involves the esterification of the carboxyl group followed by N-trifluoroacetylation of the amino group.[1][5]

Materials:

-

Amino acid sample (or protein hydrolysate)

-

Esterifying agent (e.g., 3 M HCl in n-butanol)[1]

-

Acylating agent (trifluoroacetic anhydride - TFAA)[1]

-

Solvent (e.g., dichloromethane)[1]

-

Reaction vials

-

Heating block or oven

-

Nitrogen gas supply

Procedure:

-

Sample Preparation: Place 1-10 mg of the dried amino acid sample into a reaction vial.[1]

-

Esterification: Add 1 mL of the esterifying agent to the vial. Seal the vial tightly and heat at 100°C for 15-30 minutes.[1]

-

Drying: Cool the vial to room temperature and evaporate the reagent under a gentle stream of dry nitrogen.[1]

-

Acylation: Add 200 µL of a suitable solvent (e.g., dichloromethane) and 100 µL of the acylating agent (TFAA).[1]

-

Reaction: Cap the vial and heat at 150°C for 5-10 minutes.[1]

-

Analysis: Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

Quantitative Summary for Protocol 1:

| Parameter | Value |

| Sample Amount | 1-10 mg[1] |

| Esterifying Agent Volume | 1 mL[1] |

| Esterification Temperature | 100°C[1] |

| Esterification Time | 15-30 min[1] |

| Acylating Agent Volume | 100 µL[1] |

| Solvent Volume | 200 µL[1] |

| Acylation Temperature | 150°C[1] |

| Acylation Time | 5-10 min[1] |

Protocol 2: Direct N-Trifluoroacetylation of Amino Acid Methyl Esters

This protocol is suitable for the synthesis of individual N-trifluoroacetyl amino acid methyl esters.[3]

Materials:

-

Amino acid methyl ester hydrochloride

-

Trifluoroacetic anhydride (TFAA)

-

Ethyl acetate

-

Stirring apparatus

Procedure:

-

Suspension: Suspend 30 mmol of the amino acid methyl ester hydrochloride in 30 mL of ethyl acetate.[3]

-

Reagent Addition: Add 6.2 mL (45 mmol) of trifluoroacetic anhydride to the suspension.[3]

-

Reaction: Stir the mixture at room temperature for 45 minutes.[3]

-

Work-up: The resulting N-trifluoroacetylated amino acid methyl ester can be isolated and purified by crystallization.[3]

Quantitative Summary for Protocol 2:

| Parameter | Value |

| Amino Acid Methyl Ester Hydrochloride | 30 mmol[3] |

| Ethyl Acetate Volume | 30 mL[3] |

| Trifluoroacetic Anhydride Volume | 6.2 mL (45 mmol)[3] |

| Reaction Time | 45 min[3] |

| Reaction Temperature | Room Temperature[3] |

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for amino acid analysis using N-trifluoroacetylation and the chemical transformation involved.

References

- 1. benchchem.com [benchchem.com]

- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radiolabeling using a Butanoic Acid Precursor

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of a butanoic acid derivative as a precursor for radiolabeling, specifically focusing on the synthesis of [¹⁸F]4-fluorobutanoic acid, a potential tracer for Positron Emission Tomography (PET) imaging.

Application Notes

Introduction to Radiolabeled Butanoic Acid Derivatives